Diginatin
Overview
Description
Diginatin is a cardioactive glycoside isolated from the leaves of Digitalis lanata. It is structurally related to other glycosides such as digitoxin, digoxin, and gitoxin. This compound consists of three moles of digitoxose and an aglycone, making it relatively soluble in water .
Mechanism of Action
Target of Action
Diginatin is a type of cardiac glycoside . The primary target of cardiac glycosides, including this compound, is the Na+/K+ ATPase enzyme . This enzyme is crucial for maintaining the intracellular environment by regulating the entry and exit of sodium and potassium .
Mode of Action
This compound, like other cardiac glycosides, works by reversibly inhibiting the Na+/K+ ATPase enzyme . This inhibition leads to an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins, such as actin and myosin .
Biochemical Pathways
The inhibition of the Na+/K+ ATPase enzyme by this compound affects the sodium-potassium pump mechanism . This mechanism is essential for maintaining the electrochemical gradient across the cell membrane, which is crucial for various cellular functions, including nerve impulse transmission and muscle contraction .
Pharmacokinetics
The pharmacokinetics of this compound, like other drugs, involves the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) . These processes determine how this compound is taken up by the body, how it is distributed in the tissues, how it is metabolized, and how it is eliminated from the body .
Result of Action
The result of this compound’s action is primarily observed at the cellular level. By increasing intracellular calcium concentrations, this compound can enhance the contractility of cardiac muscle cells . This can lead to an increase in the force of heart contractions, which can be beneficial in conditions like heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the individual’s physiological state . For instance, certain conditions like renal failure or obesity can affect the pharmacokinetics of this compound, thereby influencing its action .
Biochemical Analysis
Biochemical Properties
Diginatin plays a crucial role in biochemical reactions, particularly in the context of cardiac function. It interacts with several enzymes and proteins, most notably the Na+/K±ATPase pump. This interaction inhibits the pump’s activity, leading to an increase in intracellular sodium levels. Consequently, this triggers the Na+/Ca2+ exchanger to operate in reverse, increasing intracellular calcium levels. The elevated calcium levels enhance cardiac muscle contraction, which is the primary therapeutic effect of this compound .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it enhances contractility by increasing intracellular calcium levels. This effect is beneficial in treating heart failure and certain arrhythmias. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Na+/K±ATPase pump on the cell membrane. By inhibiting this pump, this compound increases intracellular sodium levels, which in turn affects the Na+/Ca2+ exchanger. The resulting increase in intracellular calcium levels enhances cardiac muscle contraction. Additionally, this compound’s interaction with the Na+/K±ATPase pump can influence other signaling pathways and cellular processes, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its potency. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on cellular function, including prolonged enhancement of cardiac contractility and potential cytotoxic effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively enhances cardiac contractility and improves heart function. At higher doses, it can exhibit toxic effects, including arrhythmias and other adverse cardiac events. Threshold effects have been observed, where a specific dosage range provides optimal therapeutic benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with the Na+/K±ATPase pump. The inhibition of this pump affects the metabolic flux of sodium and calcium ions within the cell. Additionally, this compound’s metabolism involves its conversion to various metabolites, which can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its binding affinity to these proteins, affecting its localization and accumulation within different tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, the Na+/K±ATPase pump, located on the cell membrane. This localization is crucial for its inhibitory effects on the pump and subsequent increase in intracellular calcium levels. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diginatin can be isolated from the residues remaining after the processing of digoxin. The initial attempts at isolating this compound involved recrystallization from alcohol and aqueous alcohol solutions . The compound can also be obtained by macerating dried Digitalis lanata leaves in water, allowing enzymes to break down the primary glycosides .
Industrial Production Methods: Industrial production of this compound involves the extraction from Digitalis lanata leaves, followed by purification processes such as recrystallization. The process may also involve enzymatic hydrolysis to break down primary glycosides into this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted glycosides .
Scientific Research Applications
Diginatin has several applications in scientific research:
Chemistry: Used as a reference compound in the study of glycosides and their derivatives.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Studied for its cardioactive properties and potential therapeutic uses in treating heart conditions.
Industry: Utilized in the production of cardiac glycoside-based medications
Comparison with Similar Compounds
- Digitoxin
- Digoxin
- Gitoxin
Comparison: Diginatin is structurally similar to digitoxin, digoxin, and gitoxin, as all these compounds consist of three moles of digitoxose and an aglycone. this compound is relatively more soluble in water compared to the other glycosides. This unique property makes it easier to isolate and purify .
Properties
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O15/c1-18-36(48)26(42)13-33(51-18)55-38-20(3)53-34(15-28(38)44)56-37-19(2)52-32(14-27(37)43)54-23-8-9-39(4)22(11-23)6-7-24-25(39)12-30(46)40(5)35(21-10-31(47)50-17-21)29(45)16-41(24,40)49/h10,18-20,22-30,32-38,42-46,48-49H,6-9,11-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASCKLXRKILUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CC(C7C8=CC(=O)OC8)O)O)C)O)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023754 | |
Record name | Diginatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-12-5 | |
Record name | (3β,5β,12β,16β)-3-[(O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14,16-trihydroxycard-20(22)-enolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52589-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diginatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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